Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- Benzenesulfonamide, N-(1-methylpropyl)-4-nitro-
Brand Name: Vulcanchem
CAS No.: 89840-81-3
VCID: VC14814111
InChI: InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8,11H,3H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol

Benzenesulfonamide, N-(1-methylpropyl)-4-nitro-

CAS No.: 89840-81-3

Cat. No.: VC14814111

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- - 89840-81-3

Specification

CAS No. 89840-81-3
Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
IUPAC Name N-butan-2-yl-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8,11H,3H2,1-2H3
Standard InChI Key AFESPGHMFBWEIW-UHFFFAOYSA-N
Canonical SMILES CCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, N-(1-methylpropyl)-4-nitrobenzenesulfonamide, reflects its core structure:

  • A benzene ring substituted with a sulfonamide group (–SO₂NH–) at position 1 and a nitro group (–NO₂) at position 4.

  • The sulfonamide nitrogen is further substituted with a 1-methylpropyl group (iso-butyl: –CH(CH₂CH₃)₂).

Molecular Formula: C₁₀H₁₄N₂O₄S
Molecular Weight: 258.30 g/mol (calculated).

Structural Analogues and Comparative Data

While no direct crystallographic data exists for this compound, structural analogs such as N-methyl-4-nitrobenzenesulfonamide (CAS 6319-45-5) and 4-nitrobenzenesulfonamide (CAS 6325-93-5) offer valuable benchmarks . Key comparisons include:

PropertyN-(1-methylpropyl)-4-nitrobenzenesulfonamide (Estimated)N-Methyl-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide
Molecular Weight (g/mol)258.30216.22202.19
Melting Point (°C)145–150 (predicted)N/A178–180
Boiling Point (°C)~400 (predicted)377.7417.8
Water Solubility (mg/L)Low (<100)Low606.6

The 1-methylpropyl group introduces steric hindrance and hydrophobic character compared to smaller N-substituents (e.g., methyl), likely reducing solubility in polar solvents .

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized via sulfonylation of 4-nitrobenzenesulfonyl chloride with 1-methylpropylamine:

4-Nitrobenzenesulfonyl chloride+1-MethylpropylamineBaseN-(1-methylpropyl)-4-nitrobenzenesulfonamide+HCl\text{4-Nitrobenzenesulfonyl chloride} + \text{1-Methylpropylamine} \xrightarrow{\text{Base}} \text{N-(1-methylpropyl)-4-nitrobenzenesulfonamide} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane or THF.

  • Base: Triethylamine or pyridine to scavenge HCl .

  • Temperature: 0–5°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis).

Yield Optimization:

  • Stoichiometric excess of 1-methylpropylamine (1.2:1 molar ratio) improves conversion .

  • Purification via recrystallization from ethanol/water mixtures enhances purity (>90%) .

Industrial Scalability

Continuous flow reactors could mitigate exothermic risks during sulfonylation, while automated pH control ensures consistent base addition.

Physicochemical Properties

Spectral Characterization

Predicted spectral data based on analogs:

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons (H2, H3, H5, H6): δ 8.10–8.30 ppm (doublets, J = 8.5 Hz).
      1-methylpropyl group: δ 1.00 (d, 6H, CH(CH₂CH₃)₂), 1.80 (m, 1H, CH), 3.10 (t, 2H, NHCH₂).

  • FT-IR (cm⁻¹):
    – S=O stretches: 1340 (asymmetric), 1160 (symmetric).
    – NO₂ asymmetric stretch: 1520 .

Thermal Stability

The nitro group’s electron-withdrawing effect enhances thermal stability compared to non-nitrated sulfonamides. Predicted decomposition temperature: >250°C.

Reactivity and Functionalization

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine:

N-(1-methylpropyl)-4-nitrobenzenesulfonamideH2/Pd-CN-(1-methylpropyl)-4-aminobenzenesulfonamide\text{N-(1-methylpropyl)-4-nitrobenzenesulfonamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-(1-methylpropyl)-4-aminobenzenesulfonamide}

Applications: The resulting amine serves as an intermediate for azo dyes or pharmaceutical agents .

Nucleophilic Substitution

The sulfonamide’s NH group can undergo alkylation or acylation under basic conditions:

R-X+N-(1-methylpropyl)-4-nitrobenzenesulfonamideNaHR-SO₂N-(1-methylpropyl)-4-nitrobenzene\text{R-X} + \text{N-(1-methylpropyl)-4-nitrobenzenesulfonamide} \xrightarrow{\text{NaH}} \text{R-SO₂N-(1-methylpropyl)-4-nitrobenzene}

Challenges: Steric hindrance from the 1-methylpropyl group may slow reaction kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator